Cas no 89109-08-0 (1,8-Naphthyridin-2(1H)-one, 3-[4-(acetyloxy)butyl]-4-hydroxy-1-phenyl-)

1,8-Naphthyridin-2(1H)-one, 3-[4-(acetyloxy)butyl]-4-hydroxy-1-phenyl- structure
89109-08-0 structure
Product name:1,8-Naphthyridin-2(1H)-one, 3-[4-(acetyloxy)butyl]-4-hydroxy-1-phenyl-
CAS No:89109-08-0
MF:C20H20N2O4
MW:352.383805274963
CID:612076
PubChem ID:71322087

1,8-Naphthyridin-2(1H)-one, 3-[4-(acetyloxy)butyl]-4-hydroxy-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthyridin-2(1H)-one, 3-[4-(acetyloxy)butyl]-4-hydroxy-1-phenyl-
    • 4-(4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridin-3-yl)butyl acetate
    • 4-(4-Hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)butyl acetate
    • 89109-08-0
    • DTXSID00751808
    • Inchi: InChI=1S/C20H20N2O4/c1-14(23)26-13-6-5-10-17-18(24)16-11-7-12-21-19(16)22(20(17)25)15-8-3-2-4-9-15/h2-4,7-9,11-12,24H,5-6,10,13H2,1H3
    • InChI Key: PCTSWSWFAIPSGW-UHFFFAOYSA-N
    • SMILES: CC(=O)OCCCCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O

Computed Properties

  • Exact Mass: 352.14230712g/mol
  • Monoisotopic Mass: 352.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 79.7Ų

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd